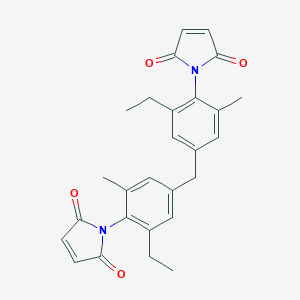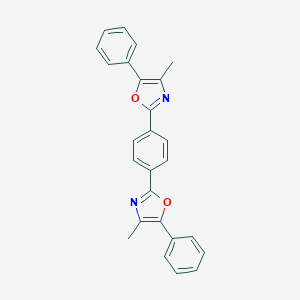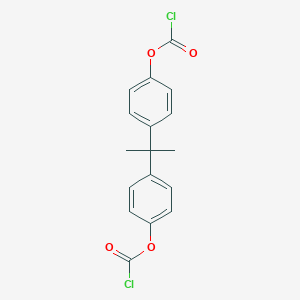
Bisphenol A bis(chloroformate)
Übersicht
Beschreibung
Bisphenol A bis(chloroformate) is an important chemical compound found in a variety of industrial and consumer products. It is used in the synthesis of polymers, pharmaceuticals, and other materials. Bisphenol A bis(chloroformate) is also used in laboratory experiments to study the effects of various chemicals on biological systems.
Wissenschaftliche Forschungsanwendungen
Synthese von Polycarbonaten
Bisphenol A bis(chloroformate) eignet sich für die Synthese von Polycarbonaten, die von Diphenolen abgeleitet sind, die Si oder Ge enthalten . Polycarbonate sind eine Gruppe von thermoplastischen Polymeren, die Carbonatgruppen in ihren chemischen Strukturen enthalten. Aufgrund ihrer hohen Schlagzähigkeit, Transparenz und Temperaturbeständigkeit werden sie in einer Vielzahl von Anwendungen eingesetzt.
Herstellung von elektrooptischen Polycarbonaten
Diese Verbindung kann zur Herstellung neuartiger elektrooptischer (EO) Polycarbonate verwendet werden, die zwei verschiedene Arten von nichtlinearen optischen (NLO) Chromophoren mit Tricyanofuran (TCF) Elektronenakzeptor enthalten . Diese Materialien haben potenzielle Anwendungen im Bereich der Optoelektronik, einschließlich Datenübertragung und optischer Signalverarbeitung.
Herstellung von fluorhaltigen Polycarbonaten
Bisphenol A bis(chloroformate) kann zur Herstellung neuartiger fluorhaltiger Poly(carbonat-block-siloxane) verwendet werden . Diese Materialien kombinieren die Eigenschaften von Polycarbonaten und Siloxanen, wodurch sie in einer Vielzahl von Anwendungen, einschließlich Beschichtungen, Klebstoffen und Dichtstoffen, nützlich sind.
Kupplungsreagenz in der Blockcopolymer-Synthese
Diese Verbindung kann als Kupplungsreagenz bei der Synthese von Blockcopolymeren verwendet werden, die Poly(2,6-dimethyl-1,4-phenylenoxid) (PPO) und Polycarbonat von Bisphenol A (PC) Segmente enthalten . Blockcopolymere haben interessante physikalische Eigenschaften und können sich in einer Vielzahl von Morphologien selbstorganisieren, wodurch sie in Anwendungen wie Medikamentenverabreichung und Nanotechnologie nützlich sind.
Umwandlung von Fibroblasten in Adipozyten
Es gibt einen berichteten Effekt von Bisphenol A bis(chloroformate) auf die Umwandlung von 3T3-L1 Fibroblasten in Adipozyten . Dies könnte potenzielle Auswirkungen auf den Bereich der Zellbiologie und der Gewebezüchtung haben.
Umweltbelastung
Bisphenol A (BPA), ein Monomer von Polycarbonatkunststoffen, wird als umweltrelevante hormonaktive Substanz gemeldet, die die Fortpflanzung bei Wildtieren beeinflusst . Als Derivat von BPA könnte Bisphenol A bis(chloroformate) ebenfalls potenzielle Auswirkungen auf die Umwelt haben.
Wirkmechanismus
Target of Action
Bisphenol A bis(chloroformate), also known as 2,2-Bis(4-chloroformyloxyphenyl)propane, is primarily used in the synthesis of polycarbonates derived from diphenols that contain Si or Ge . It has been reported to have an effect on the conversion of 3T3-L1 fibroblasts to adipocytes , suggesting that its primary targets may be related to adipogenesis.
Mode of Action
It is known that it can be used in the preparation of novel electro-optic (eo) polycarbonates containing two different kinds of nonlinear optical (nlo) chromophores with tricyanofurane (tcf) electron acceptor . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the optical properties of the resulting compounds.
Biochemical Pathways
Given its reported effect on the conversion of 3t3-l1 fibroblasts to adipocytes , it may be involved in the regulation of adipogenesis, a process that involves multiple signaling pathways including the insulin signaling pathway and the peroxisome proliferator-activated receptor (PPAR) pathway.
Result of Action
Its reported effect on the conversion of 3t3-l1 fibroblasts to adipocytes suggests that it may influence cell differentiation and potentially contribute to the development of adipose tissue.
Safety and Hazards
Zukünftige Richtungen
Bisphenol A bis(chloroformate) is suitable for use in the synthesis of poly(carbonates) derived from diphenols that contain Si or Ge . It may be used in the preparation of novel electro-optic (EO) polycarbonates containing two different kinds of nonlinear optical (NLO) chromophores with tricyanofurane (TCF) electron acceptor .
Biochemische Analyse
Biochemical Properties
It is known to be used in the synthesis of poly(carbonates) derived from diphenols
Cellular Effects
It has been reported that Bisphenol A, a related compound, can have significant effects on cellular processes
Molecular Mechanism
Studies on related compounds, such as Bisphenol A, suggest that these compounds can interact with nuclear receptors and affect their normal function
Temporal Effects in Laboratory Settings
It is known that Bisphenol A bis(chloroformate) is a solid at room temperature and has a melting point of 90-92°C
Dosage Effects in Animal Models
Studies on Bisphenol A have shown that it can have adverse effects at low doses
Metabolic Pathways
Studies on Bisphenol A have shown that it can affect various metabolic processes
Transport and Distribution
Studies on Bisphenol A suggest that it can be widely distributed in the environment
Eigenschaften
IUPAC Name |
[4-[2-(4-carbonochloridoyloxyphenyl)propan-2-yl]phenyl] carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O4/c1-17(2,11-3-7-13(8-4-11)22-15(18)20)12-5-9-14(10-6-12)23-16(19)21/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCQWOKHLEYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)Cl)C2=CC=C(C=C2)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29566-46-9 | |
| Record name | Carbonochloridic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29566-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8062105 | |
| Record name | Carbonochloridic acid, (1-methylethylidene)di-4,1-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2024-88-6 | |
| Record name | C,C′-[(1-Methylethylidene)di-4,1-phenylene] dicarbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2024-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol A dichloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonochloridic acid, (1-methylethylidene)di-4,1-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylidenedi-p-phenylene bis(chloroformate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISPHENOL A DICHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z9Q8926A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Bisphenol A bis(chloroformate) as discussed in the research papers?
A1: Bisphenol A bis(chloroformate) acts as a key monomer in synthesizing polycarbonates via interfacial polycondensation. [, ] This process involves reacting the compound with various bisphenols, leading to the formation of diverse polycarbonate structures.
Q2: How does incorporating fluorine-containing groups into polycarbonates synthesized with Bisphenol A bis(chloroformate) affect the material's properties?
A2: Research indicates that introducing fluorine-containing groups, specifically through the use of carbofunctional oligo(α,ω-bisphenoxytrifluoropropyl(methyl)siloxanes, within the polycarbonate structure leads to a significant decrease in hydrocarbon sorption. [, ] This modification results in a 4-6 wt % reduction in hydrocarbon uptake compared to conventional poly(carbonate-block-dimethylsiloxanes), which exhibit a 60 wt % sorption. [] This alteration is particularly relevant for applications where controlling hydrocarbon interaction is crucial.
Q3: Can Bisphenol A bis(chloroformate) be used to create polycarbonates with complex architectures?
A3: Yes, the research demonstrates the use of Bisphenol A bis(chloroformate) in synthesizing multibranched polycarbonates. [] By employing hemi-telechelic polystyrene macromonomers with a dihydroxyphenyl end-group, researchers successfully incorporated uniform polystyrene side-groups into the polycarbonate backbone. This ability to create complex architectures expands the potential applications of these materials.
Q4: Are there studies investigating the compatibility of Bisphenol A bis(chloroformate) with other elements like silicon or germanium in polycarbonate synthesis?
A4: While the provided research papers don't delve into specific details, one abstract mentions the synthesis and characterization of polycarbonates derived from diphenols containing silicon or germanium. [] This suggests ongoing research exploring the incorporation of these elements into polycarbonate structures, potentially opening avenues for materials with tailored properties.
Q5: What analytical techniques are typically employed to characterize polycarbonates synthesized using Bisphenol A bis(chloroformate)?
A5: The research highlights the use of Differential Scanning Calorimetry (DSC) to analyze the thermal properties of the synthesized multibranched polycarbonates. [] DSC measurements revealed two distinct glass transition temperatures, indicating phase-separated morphology within the bulk film. This emphasizes the importance of employing analytical techniques to understand the structure-property relationships in these materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



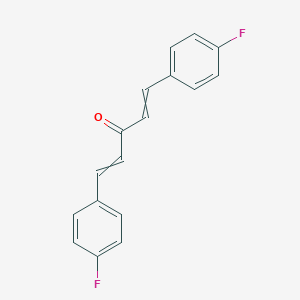
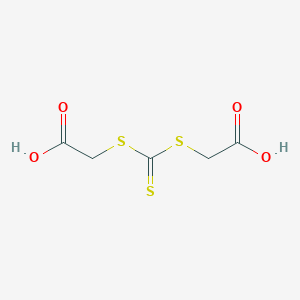
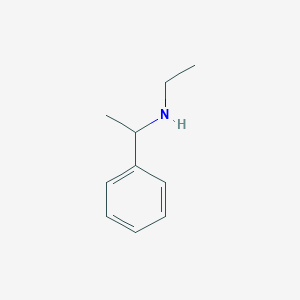
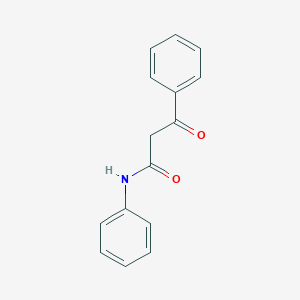
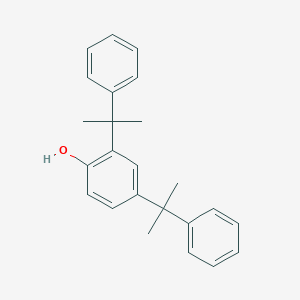

![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)
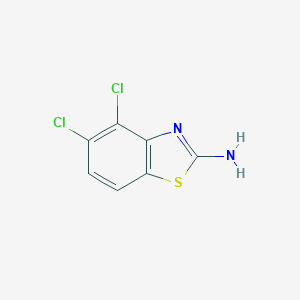


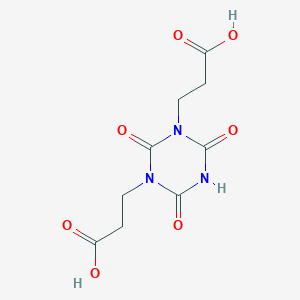
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B160572.png)
